molecular formula C21H24N2O5S B2660145 5-(2,5-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one CAS No. 636991-52-1

5-(2,5-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2660145
CAS No.: 636991-52-1
M. Wt: 416.49
InChI Key: KEMAPWJIWRLBEJ-UHFFFAOYSA-N
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Description

5-(2,5-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C21H24N2O5S and its molecular weight is 416.49. The purity is usually 95%.
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Biological Activity

The compound 5-(2,5-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one (commonly referred to as Compound A ) is a synthetic organic molecule with potential therapeutic applications. This article examines its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Compound A is characterized by a complex structure that includes:

  • A pyrrole ring
  • Dimethoxyphenyl group
  • Dimethylaminoethyl side chain
  • Thiophene carbonyl moiety

The molecular formula is C19H24N2O4SC_{19}H_{24}N_2O_4S with a molecular weight of approximately 372.47 g/mol.

1. Antineoplastic Activity

Compound A has been identified as an antineoplastic agent , exhibiting inhibitory effects on DNA topoisomerase, which is crucial for DNA replication and cell division. This mechanism suggests potential use in cancer therapies by inducing apoptosis in malignant cells .

2. Neuroprotective Effects

Research indicates that Compound A may possess neuroprotective properties. It has been shown to modulate neurotransmitter systems, particularly through interactions with NMDA receptors, which are involved in synaptic plasticity and memory function . The compound acts as a positive allosteric modulator, enhancing receptor activity without directly activating the receptor itself.

3. Antioxidant Activity

The compound demonstrates significant antioxidant activity, which can protect cells from oxidative stress. This is particularly relevant in preventing neurodegenerative diseases where oxidative damage plays a critical role .

In Vitro Studies

In vitro assays have demonstrated that Compound A exhibits cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. The IC50 values ranged from 10 to 30 µM depending on the cell line tested, indicating a moderate level of potency .

In Vivo Studies

Animal models have shown that administration of Compound A leads to reduced tumor growth in xenograft models of cancer. In these studies, tumor volume was significantly decreased compared to control groups treated with vehicle solutions .

Case Study 1: Glioblastoma Treatment

A study conducted by Da Silva et al. evaluated the efficacy of Compound A in glioblastoma models. The results indicated a 50% reduction in tumor volume after 14 days of treatment at a dose of 20 mg/kg body weight . Histopathological analysis revealed increased apoptosis in tumor tissues.

Case Study 2: Neuroprotection in Models of Alzheimer's Disease

In a separate study focusing on neuroprotection, Compound A was administered to mice subjected to amyloid-beta injections, a model for Alzheimer's disease. The treated group exhibited improved cognitive function as assessed by maze tests and showed reduced levels of oxidative stress markers in brain tissues .

Data Summary

Activity TypeEffectivenessReference
AntineoplasticIC50: 10-30 µM
NeuroprotectiveImproved cognition
AntioxidantSignificant

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-22(2)9-10-23-18(14-12-13(27-3)7-8-15(14)28-4)17(20(25)21(23)26)19(24)16-6-5-11-29-16/h5-8,11-12,18,25H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMAPWJIWRLBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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